molecular formula C20H17OP B3068438 2'-(Diphenylphosphino)acetophenone CAS No. 50777-63-4

2'-(Diphenylphosphino)acetophenone

Cat. No. B3068438
CAS RN: 50777-63-4
M. Wt: 304.3 g/mol
InChI Key: WEIDFFAGYXOYKP-UHFFFAOYSA-N
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Description

2’-(Diphenylphosphino)acetophenone is a compound of interest due to its P,O donor set that combines hard and soft properties . It is a part of the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Synthesis Analysis

The synthesis of 2’-(Diphenylphosphino)acetophenone and its derivatives often involves reactions such as the Heck arylation of electron-rich olefins . Other methods include the bromination of various acetophenone derivatives .


Molecular Structure Analysis

The structures of 2’-(Diphenylphosphino)acetophenone and its related compounds have been determined by X-ray crystallography . The ligand crystallizes in the monoclinic space group P2(1)/c with specific cell dimensions .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of functionalized acetophenones through the Heck arylation of electron-rich olefins . It has also been used in the bromination of acetophenone derivatives .

Scientific Research Applications

Catalyst in Asymmetric Transfer Hydrogenation

2'-(Diphenylphosphino)acetophenone has been applied in the field of catalysis, particularly in the asymmetric transfer hydrogenation of aromatic ketones. A study by Gao, Ikariya, and Noyori (1996) demonstrates that a ruthenium(II) complex with a C2-symmetric diphosphine/diamine tetradentate ligand, which includes 2'-(Diphenylphosphino)acetophenone, acts as an effective catalyst precursor. This complex facilitates the conversion of acetophenone to 2-phenylethanol with high yield and enantiomeric excess (ee) (Gao, Ikariya, & Noyori, 1996).

Structural Studies and Metal Coordination

The molecular structure of 2'-(Diphenylphosphino)acetophenone and its complexes has been a subject of interest, especially regarding how metal coordination affects ligand geometry. Johansson, Andersson, and Oskarsson (2002) conducted X-ray crystallography studies to elucidate the structure of 2'-(Diphenylphosphino)acetophenone and its palladium complex. These studies provide insights into the spatial arrangement of molecules and their interaction with metals (Johansson, Andersson, & Oskarsson, 2002).

In Catalytic Hydrogenation Reactions

Another significant application is in catalytic hydrogenation reactions. Research by Gao et al. (1999) highlights the use of 2'-(Diphenylphosphino)acetophenone in the synthesis of chiral cationic rhodium complexes. These complexes are used as catalyst precursors for the asymmetric transfer hydrogenation of acetophenone derivatives, achieving high yields and enantiomeric excesses (Gao et al., 1999).

Use in Enantioselective Catalysis

The compound has been involved in studies aimed at improving enantioselectivity in catalysis. Lensink and De Vries (1992) investigated the use of a mono-sulphonated diphosphine ligand in the rhodium-catalyzed hydrogenation of acetophenone N-benzylimine, demonstrating the influence of ligand structure on the enantioselectivity of the reaction (Lensink & De Vries, 1992).

Safety And Hazards

While specific safety data for 2’-(Diphenylphosphino)acetophenone is not available, it’s important to handle similar compounds with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest. If swallowed, seek immediate medical assistance .

properties

IUPAC Name

1-(2-diphenylphosphanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17OP/c1-16(21)19-14-8-9-15-20(19)22(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIDFFAGYXOYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-(Diphenylphosphino)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MH Johansson, C Andersson, Å Oskarsson - Journal of molecular structure, 2002 - Elsevier
The structures of 2(diphenylphosphino)acetophenone and bis(2(diphenyl phosphino)acetophenone)palladium(II)bistriflate have been determined by X-ray crystallography. The ligand …
Number of citations: 6 www.sciencedirect.com
U Monkowius, M Zabel - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
(IUCr) Chlorido[2-(diphenylphosphino)acetophenone]gold(I) Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 6 scripts.iucr.org
D Soulivong, D Matt, R Ziessel, L Douce… - Tetrahedron letters, 1993 - Elsevier
… Abstract: 4’-formyl-2-diphenylphosphino-acetophenone 6 has been prepared in four steps (50%) starting from terephtalaldehyde mono_(diethylacetal) 1. Condensation of 5 with the …
Number of citations: 13 www.sciencedirect.com
MH Johansson, C Andersson, Å Oskarsson - Journal of molecular structure, 2002 - Elsevier
The structures of Nt-butyl-2-(diphenylphosphino)benzylammoniumchloride and Nt-butyl-2-(diphenylphosphino)benzylaminediacetatepalladium(II) have been determined by X-ray …
Number of citations: 5 www.sciencedirect.com
D Matt, M Huhn, P Braunstein, RE Samuel… - Inorganic …, 1996 - Wiley Online Library
This chapter contains sections titled: 2‐(Diphenylphosphino)acetophenone [(Diphenylphosphino)acetyl]ferrocene cis‐Bis[2‐(Diphenylphosphino)acetophenonato‐P,O]‐Palladium(II) …
Number of citations: 2 onlinelibrary.wiley.com
J Hou, WH Sun, S Zhang, H Ma, Y Deng, X Lu - Organometallics, 2006 - ACS Publications
A series of nickel(II) complexes ligated by the N-(1-(2-(diarylphosphino)phenyl)methylidene)quinolin-8-amines (P ∧ N ∧ N) and 2-(diphenylphosphino)-N-[2-(diarylphosphino)…
Number of citations: 118 pubs.acs.org
TF Vaughan, DJ Koedyk, JL Spencer - Organometallics, 2011 - ACS Publications
Iminophosphines 2-(PPh 2 )C 6 H 4 C(R)NR′ (L) (R = H, Me; R′ = 2,6-Me 2 C 6 H 3 or 2,6-Pr i 2 C 6 H 3 ) react with Pt(II) precursors to form chelated P,N complexes [PtLX 2 ] (X = …
Number of citations: 45 pubs.acs.org
SJ Sesay - 1998 - repository.lboro.ac.uk
This thesis describes, in detail, the synthesis of novel heterobidentate ligands. These ligands were subsequently used in palladium catalysed allylic substitution reactions to synthesise …
Number of citations: 3 repository.lboro.ac.uk
LB Schenkel - 2005 - search.proquest.com
N-tert-Butanesulfinyl imines and their derivatives have become increasingly useful for the asymmetric synthesis of small molecules. N-tert-Butanesulfinyl imines possess several …
Number of citations: 2 search.proquest.com
D Soulivong, R Ziessel, D Matt - Journal of organometallic chemistry, 1994 - Elsevier
The trifunctional ligand [4′-(CHO)C 6 H 4 ]C(O)CH 2 PPh 2 (5) has been prepared in four steps (overall yield 50%) starting from terephthaialdehyde mono-(diethylacetal) (1): reaction …
Number of citations: 5 www.sciencedirect.com

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